molecular formula C19H14ClN2NaO4 B598424 Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate CAS No. 169809-59-0

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate

Cat. No. B598424
M. Wt: 392.771
InChI Key: GJOZVJFEEGNZID-UHFFFAOYSA-M
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Description

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CBQCA, and it is a derivative of quinoline. CBQCA has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism Of Action

The mechanism of action of CBQCA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. CBQCA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, CBQCA has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

CBQCA has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory properties, CBQCA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase could potentially lead to improved cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using CBQCA in lab experiments is its high purity and stability. CBQCA is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using CBQCA in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on CBQCA. One area of interest is in the development of CBQCA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CBQCA and its potential therapeutic applications. Finally, studies on the toxicity and safety of CBQCA are needed to determine its potential use in clinical settings.
Conclusion:
In conclusion, CBQCA is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method of CBQCA involves the reaction of 4-chlorobenzoyl chloride with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of sodium hydroxide. CBQCA has been studied for its potential use in cancer treatment, anti-inflammatory therapy, and cognitive function improvement. While there are advantages and limitations to using CBQCA in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of CBQCA involves the reaction of 4-chlorobenzoyl chloride with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of sodium hydroxide. The resulting product is then treated with propanoic acid in the presence of sodium hydroxide to form the sodium salt of CBQCA. This synthesis method has been optimized to produce high yields of CBQCA with good purity.

Scientific Research Applications

CBQCA has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. CBQCA has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis in cancer cells. Additionally, CBQCA has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

sodium;2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4.Na/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15;/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZVJFEEGNZID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676321
Record name Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate

CAS RN

169809-59-0
Record name Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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